molecular formula C11H9N3S B13923990 n-Methylthiabendazole CAS No. 32594-70-0

n-Methylthiabendazole

Cat. No.: B13923990
CAS No.: 32594-70-0
M. Wt: 215.28 g/mol
InChI Key: CSAHSZPPHOXJAP-UHFFFAOYSA-N
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Description

n-Methylthiabendazole is a derivative of thiabendazole, a benzimidazole compound known for its antifungal and anthelmintic properties. Thiabendazole is widely used in agriculture and medicine to control fungal infections and parasitic worms. This compound retains these properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methylthiabendazole typically involves the methylation of thiabendazole. One common method is the reaction of thiabendazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Methylthiabendazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the parent compound, thiabendazole.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiabendazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-Methylthiabendazole has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other benzimidazole derivatives.

    Biology: It is used in studies involving fungal and parasitic infections.

    Industry: It is used as a fungicide and anthelmintic agent in agriculture.

Mechanism of Action

The mechanism of action of n-Methylthiabendazole involves the inhibition of microtubule synthesis in fungi and parasites. It binds to the β-tubulin subunit, preventing the polymerization of microtubules, which are essential for cell division and intracellular transport. This leads to the disruption of cellular processes and ultimately the death of the fungal or parasitic cells.

Comparison with Similar Compounds

Similar Compounds

    Thiabendazole: The parent compound with similar antifungal and anthelmintic properties.

    Albendazole: Another benzimidazole derivative with broader spectrum activity.

    Mebendazole: Similar to albendazole but with different pharmacokinetic properties.

Uniqueness

n-Methylthiabendazole is unique due to its specific methylation, which can alter its solubility, bioavailability, and reactivity compared to its parent compound thiabendazole. This makes it a valuable compound for specific applications where these altered properties are advantageous.

Properties

CAS No.

32594-70-0

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C11H9N3S/c1-14-10-5-3-2-4-8(10)13-11(14)9-6-15-7-12-9/h2-7H,1H3

InChI Key

CSAHSZPPHOXJAP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CSC=N3

Origin of Product

United States

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